N-(4-bromophenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Overview
Description
N-(4-bromophenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C17H13BrCl2N4O2 and its molecular weight is 456.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of related triazole derivatives have been a focus of several studies. For example, a novel compound incorporating a triazole structure was synthesized using a three-step protocol and characterized by HRMS, IR, 1H, and 13C NMR experiments, highlighting the methodological advancements in creating and analyzing such compounds (Wujec & Typek, 2023).
Another study involved the synthesis and structure determination of a triazole derivative through reactions in ethanol under acidic conditions, demonstrating the chemical versatility of triazole compounds (Kariuki et al., 2022).
Antimicrobial Activities
Triazole derivatives have been found to exhibit antimicrobial properties. For instance, a study synthesized various 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding good or moderate activities against test microorganisms (Bektaş et al., 2007).
Similarly, another research synthesized new triazole analogues of piperazine and evaluated them for antibacterial activity, identifying compounds with significant inhibition of bacterial growth (Nagaraj et al., 2018).
Biological and Enzyme Inhibition Activities
The study of triazole derivatives also extends to their biological activities. For example, a series of triazole-3-carboxamides exhibited remarkable anti-inflammatory activity and low ulcerogenicity, presenting potential for therapeutic applications (Abdel‐Aziz et al., 2014).
Another research focused on the design and synthesis of triazole derivatives as antimicrobial agents, emphasizing their potential in combating microbial resistance (Sahin et al., 2012).
Drug Development and Synthesis
In the realm of drug development, triazole compounds have been utilized in the synthesis of specific drugs, such as an orally active CCR5 antagonist, showcasing the application of triazole chemistry in pharmaceuticals (Ikemoto et al., 2005).
The synthesis of antiepileptic drugs like Rufinamide, which involved triazole precursors, highlighted the role of triazole compounds in creating effective therapeutic agents (Bonacorso et al., 2015).
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N4O2/c1-9-21-16(17(25)22-11-5-3-10(18)4-6-11)23-24(9)14-8-15(26-2)13(20)7-12(14)19/h3-8H,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQTVKBUPUNBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120629 | |
Record name | N-(4-Bromophenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401120629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339015-11-1 | |
Record name | N-(4-Bromophenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339015-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromophenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401120629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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